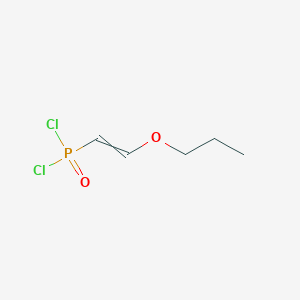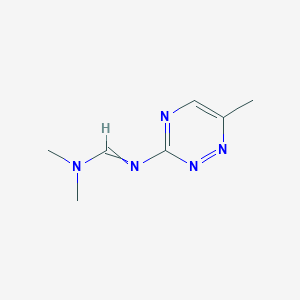![molecular formula C28H24N2O2S B14587965 Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl- CAS No. 61580-41-4](/img/structure/B14587965.png)
Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] is a complex organic compound characterized by its unique structure, which includes a thiobis linkage and biphenyl groups
Méthodes De Préparation
The synthesis of Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] typically involves multiple steps, including the formation of the thiobis linkage and the attachment of biphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Acetamide, 2,2’-thiobis[N-[1,1’-biphenyl]-4-yl-] can be compared with other similar compounds, such as:
- 2,2’-Thiodiacetamide
- 2,2’-Thiobisacetamide
- Thiodiacetamide
These compounds share structural similarities but may differ in their chemical properties and applications
Propriétés
Numéro CAS |
61580-41-4 |
|---|---|
Formule moléculaire |
C28H24N2O2S |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
2-[2-oxo-2-(4-phenylanilino)ethyl]sulfanyl-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H24N2O2S/c31-27(29-25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-33-20-28(32)30-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Clé InChI |
XWQKFFXNCXUOOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)

![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)







